3-Chloro-6-(chloromethyl)quinoline
Description
Significance of the Quinoline (B57606) Scaffold in Chemical Research
The quinoline ring system is a privileged scaffold in chemical research, largely due to its presence in numerous natural products and synthetic molecules with significant biological activities. researchgate.netresearchgate.netrsc.org This includes antimalarial drugs like quinine (B1679958) and chloroquine, antibacterial agents such as ciprofloxacin, and anticancer compounds like camptothecin. rsc.orgnih.gov The aromatic nature of the quinoline core, combined with the presence of a nitrogen atom, imparts specific electronic properties that allow for a variety of chemical modifications. researchgate.net This structural versatility has made quinoline and its derivatives attractive targets for organic synthesis, as they serve as key intermediates in the development of novel therapeutic agents and functional materials. researchgate.netnih.gov
Strategic Role of Halogenation in Modulating Quinoline Reactivity and Synthetic Versatility
The introduction of halogen atoms onto the quinoline scaffold plays a crucial strategic role in modulating its chemical reactivity and expanding its synthetic utility. Halogens, being electronegative, can influence the electron density of the quinoline ring, affecting its susceptibility to both electrophilic and nucleophilic attack. researchgate.net More importantly, halogen substituents, particularly chlorine and bromine, serve as excellent leaving groups in a variety of transition metal-catalyzed cross-coupling reactions. sigmaaldrich.comwikipedia.org This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the quinoline core, a cornerstone of modern synthetic chemistry. sigmaaldrich.comwikipedia.org The differential reactivity of various halogenated positions on the quinoline ring further enhances its synthetic value, enabling selective and sequential functionalization. nih.gov
Structural Elucidation and Nomenclatural Context of 3-Chloro-6-(chloromethyl)quinoline
The chemical structure of this compound is characterized by a quinoline core substituted with a chlorine atom at the 3-position and a chloromethyl group at the 6-position. The nomenclature follows the standard IUPAC rules for substituted heterocyclic compounds, where the positions on the quinoline ring are numbered starting from the nitrogen atom as position 1. nih.govrsc.org
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1860892-43-8 |
| Molecular Formula | C₁₀H₇Cl₂N |
| Molecular Weight | 212.08 g/mol |
Data sourced from publicly available chemical databases.
The presence of two distinct chlorine atoms—one directly attached to the aromatic ring (C3-Cl) and the other on a methyl group (CH₂Cl)—is central to the compound's synthetic potential, as they exhibit different reactivities.
Overview of Key Research Areas Pertaining to this compound Chemistry
Research concerning this compound and its analogs primarily focuses on its utility as a versatile building block in organic synthesis. Key areas of investigation include the development of synthetic methodologies for its preparation and the exploration of its reactivity. Specifically, research efforts are directed towards understanding the selective functionalization of its two chloro-substituents. This includes nucleophilic substitution reactions at the more reactive chloromethyl group and metal-catalyzed cross-coupling reactions at the less reactive C3-chloro position. These studies are often motivated by the potential applications of the resulting derivatives in medicinal chemistry for the development of new drugs and in materials science for the creation of novel functional materials. researchgate.netmdpi.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7Cl2N |
|---|---|
Molecular Weight |
212.07 g/mol |
IUPAC Name |
3-chloro-6-(chloromethyl)quinoline |
InChI |
InChI=1S/C10H7Cl2N/c11-5-7-1-2-10-8(3-7)4-9(12)6-13-10/h1-4,6H,5H2 |
InChI Key |
DYPMMHUTNFBVRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1CCl)Cl |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 3 Chloro 6 Chloromethyl Quinoline
Nucleophilic Substitution Reactions of the 6-Chloromethyl Group
The 6-chloromethyl group is susceptible to nucleophilic substitution reactions, where the chlorine atom is displaced by a variety of nucleophiles. This reactivity is a cornerstone for the elaboration of the quinoline (B57606) scaffold at this position.
Reactions with Nitrogen-Containing Nucleophiles (e.g., Primary and Secondary Amines, Hydrazine (B178648) Derivatives)
The carbon-chlorine bond in the 6-chloromethyl group readily undergoes nucleophilic attack by nitrogen-containing compounds. Primary and secondary amines, as well as hydrazine and its derivatives, can be employed to introduce nitrogen-based functionalities. These reactions typically proceed under basic conditions to neutralize the hydrogen chloride formed as a byproduct. The resulting amino and hydrazino derivatives are versatile precursors for the synthesis of more complex heterocyclic systems. For instance, the reaction of a chloroquinoline with hydrazine hydrate (B1144303) can lead to the formation of a hydrazonomethylquinoline. nih.gov Similarly, reactions with various amines can introduce amino functionalities at the 6-position. researchgate.netyoutube.commdpi.com
Table 1: Reactions with Nitrogen-Containing Nucleophiles Click on the column headers to sort the data.
| Nucleophile | Product | Reaction Conditions |
|---|---|---|
| Primary Amines | 6-(Aminomethyl)-3-chloroquinolines | Basic conditions |
| Secondary Amines | 6-(Dialkylaminomethyl)-3-chloroquinolines | Basic conditions |
| Hydrazine Hydrate | 3-Chloro-6-(hydrazinylmethyl)quinoline | - |
| Hydrazine Derivatives | Substituted 6-(hydrazinylmethyl)-3-chloroquinolines | - |
Reactions with Oxygen-Based Nucleophiles (e.g., Hydroxides, Alcohols)
Oxygen-based nucleophiles, such as hydroxides and alkoxides, can displace the chlorine atom of the 6-chloromethyl group to form the corresponding alcohols and ethers. The reaction with hydroxide (B78521) ions, typically from sources like sodium or potassium hydroxide, yields 6-(hydroxymethyl)-3-chloroquinoline. This alcohol can be a precursor for further functionalization. Reactions with alcohols or alkoxides in the presence of a base lead to the formation of 6-(alkoxymethyl)-3-chloroquinolines.
Table 2: Reactions with Oxygen-Based Nucleophiles Click on the column headers to sort the data.
| Nucleophile | Product | Reaction Conditions |
|---|---|---|
| Hydroxide (e.g., NaOH, KOH) | 6-(Hydroxymethyl)-3-chloroquinoline | Aqueous base |
| Alcohols/Alkoxides | 6-(Alkoxymethyl)-3-chloroquinolines | Basic conditions |
Reactions with Sulfur-Based Nucleophiles (e.g., Thiols)
Sulfur-based nucleophiles, such as thiols and thiourea (B124793), react with the 6-chloromethyl group to introduce sulfur-containing moieties. These reactions are valuable for the synthesis of thioethers and other sulfur-functionalized quinolines. For example, treatment with thiourea can lead to the formation of a 4-sulfanylquinolin-2(1H)-one derivative. mdpi.com Similarly, reactions with various thiols can be used to synthesize a range of 4-alkylthio-8-methylquinolinones. mdpi.com
Table 3: Reactions with Sulfur-Based Nucleophiles Click on the column headers to sort the data.
| Nucleophile | Product | Reaction Conditions |
|---|---|---|
| Thiols (R-SH) | 6-(Arylthiomethyl/Alkylthiomethyl)-3-chloroquinolines | Basic conditions |
| Thiourea | 4-Sulfanylquinolin-2(1H)-one derivative | Fusion conditions |
Comparative Reactivity of Chloromethyl vs. Other Halogenated Alkyl Groups
The reactivity of a halogenated alkyl group in nucleophilic substitution reactions is influenced by the nature of the halogen. Generally, the reactivity follows the order I > Br > Cl > F. This trend is attributed to the bond strength between the carbon and the halogen atom, with the C-I bond being the weakest and most easily broken. Consequently, an iodomethyl or bromomethyl group at the 6-position of the quinoline ring would be expected to be more reactive towards nucleophiles than the corresponding chloromethyl group. This difference in reactivity can be exploited for selective functionalization in molecules containing multiple different haloalkyl groups.
Reactivity of the 3-Chloro Substituent on the Quinoline Core
The chlorine atom at the 3-position of the quinoline ring is less reactive towards classical nucleophilic aromatic substitution compared to the 6-chloromethyl group. chempedia.info However, it serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgyoutube.com
Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Stille Couplings)
The 3-chloro substituent is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures. wikipedia.orgyoutube.com
Sonogashira Coupling: This reaction involves the coupling of the 3-chloroquinoline (B1630576) with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govyoutube.com This method provides a direct route to 3-alkynylquinolines. The reaction is typically carried out under mild conditions. wikipedia.orgnih.gov
Suzuki Coupling: The Suzuki reaction pairs the 3-chloroquinoline with an organoboron reagent, such as a boronic acid or ester, using a palladium catalyst and a base. wikipedia.orgresearchgate.netlibretexts.orgorganic-chemistry.org This versatile reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 3-position. The reaction is known for its high functional group tolerance. organic-chemistry.org
Stille Coupling: In the Stille reaction, an organotin compound is coupled with the 3-chloroquinoline using a palladium catalyst. nih.govorganic-chemistry.orgharvard.eduwikipedia.orglibretexts.org This reaction is also highly versatile for forming carbon-carbon bonds. organic-chemistry.orgwikipedia.org
These cross-coupling reactions significantly expand the synthetic utility of 3-Chloro-6-(chloromethyl)quinoline, allowing for the creation of a diverse library of substituted quinolines. nih.gov
Table 4: Cross-Coupling Reactions of the 3-Chloro Substituent Click on the column headers to sort the data.
| Reaction | Coupling Partner | Catalyst System | Product |
|---|---|---|---|
| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 3-Alkynyl-6-(chloromethyl)quinoline |
| Suzuki Coupling | Organoboron Reagent | Pd catalyst, Base | 3-Aryl/Alkyl-6-(chloromethyl)quinoline |
| Stille Coupling | Organotin Reagent | Pd catalyst | 3-Aryl/Alkenyl-6-(chloromethyl)quinoline |
Nucleophilic Aromatic Substitution Reactions on the Quinoline Ring
The chlorine atom at the 3-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNA r). Although the quinoline ring is an electron-rich aromatic system, the electron-withdrawing nature of the nitrogen atom and the chloro-substituent itself can facilitate the attack of strong nucleophiles.
Common nucleophiles that can displace the chloride ion include amines, alkoxides, and thiolates. For instance, the reaction with various amines can lead to the formation of 3-aminoquinoline (B160951) derivatives. These reactions are often carried out in the presence of a base and sometimes require elevated temperatures to proceed efficiently. The reactivity of the C3-Cl bond towards nucleophilic attack is a key feature in the functionalization of the quinoline core.
Metal-Catalyzed Transformations of Aryl Halides
The chloro group at the 3-position of this compound serves as a handle for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl chloride with an organoboron compound, typically a boronic acid or ester, in the presence of a base. wikipedia.orglibretexts.org This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 3-position of the quinoline ring. The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgresearchgate.net
Heck Reaction: The Heck reaction, also catalyzed by palladium, involves the coupling of the aryl chloride with an alkene to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org This reaction typically proceeds with trans selectivity. organic-chemistry.org The mechanism involves oxidative addition of the aryl chloride to the palladium catalyst, followed by alkene insertion and β-hydride elimination. wikipedia.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides a versatile method for the formation of C-N bonds by coupling the aryl chloride with a primary or secondary amine. wikipedia.orglibretexts.org This reaction is often favored over traditional nucleophilic substitution for its broader substrate scope and milder reaction conditions. The development of sterically hindered phosphine (B1218219) ligands has been crucial for the success of this transformation with less reactive aryl chlorides. wikipedia.org The catalytic cycle involves oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.org
Table 1: Overview of Metal-Catalyzed Reactions
| Reaction Name | Catalyst | Coupling Partner | Bond Formed |
| Suzuki-Miyaura Coupling | Palladium | Organoboron compound | C-C |
| Heck Reaction | Palladium | Alkene | C-C |
| Buchwald-Hartwig Amination | Palladium | Amine | C-N |
Cyclization and Annulation Chemistry of this compound
The dual reactivity of this compound makes it an excellent substrate for the construction of fused and polycyclic heterocyclic systems through cyclization and annulation reactions.
Intramolecular Cyclization Reactions to Form Fused Heterocyclic Systems
The presence of two electrophilic centers allows for intramolecular cyclization reactions with appropriate difunctional nucleophiles. For example, a molecule containing both an amine and a thiol group could potentially react with both the chloromethyl group and the chloro-substituted quinoline ring to form a new fused heterocyclic system. The regioselectivity of such reactions would depend on the relative reactivity of the electrophilic sites and the nature of the nucleophile. The synthesis of quinoline derivatives through the electrophilic cyclization of N-(2-alkynyl)anilines is a known strategy for forming the quinoline core itself. nih.gov
Intermolecular Annulation Reactions Leading to Polycyclic Structures
Intermolecular annulation reactions involve the reaction of this compound with another molecule to form a new ring system. For instance, a [3+2] annulation reaction with a suitable 1,3-dipole could lead to the formation of a five-membered ring fused to the quinoline core. researchgate.net The development of such reactions provides access to complex polycyclic structures that may possess interesting biological or photophysical properties. Copper-catalyzed amination followed by annulation has been used to synthesize quinoline-indole hybrids. acs.org
Other Significant Chemical Transformations
Beyond the reactions at the chloro and chloromethyl substituents, the quinoline heterocycle itself can undergo other important chemical transformations.
Oxidation and Reduction of the Quinoline Heterocycle
Oxidation: The quinoline ring system is generally resistant to oxidation. pharmaguideline.com However, under strong oxidizing conditions, such as with potassium permanganate, the benzene (B151609) ring can be cleaved to afford a pyridine-2,3-dicarboxylic acid (quinolinic acid). vedantu.comwikipedia.org
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives. rsc.org Catalytic hydrogenation is a common method for this transformation. pharmaguideline.com The choice of catalyst and reaction conditions can influence the selectivity of the reduction. For example, reduction with tin and hydrochloric acid tends to partially reduce the pyridine (B92270) ring. youtube.com It is possible to selectively reduce either the benzene or the pyridine portion of the quinoline ring under specific conditions. acs.org For instance, gold nanoparticles supported on TiO2 have been shown to catalyze the reduction of quinolines to 1,2,3,4-tetrahydroquinolines. researchgate.net
Radical Reactions Involving the Chloromethyl or Quinoline Ring System
The chemical reactivity of this compound under radical conditions is primarily centered on the chloromethyl group at the 6-position, with the quinoline ring influencing the stability of the resulting radical intermediates. Radical reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps.
The benzylic position of the chloromethyl group is particularly susceptible to radical formation due to the resonance stabilization afforded by the adjacent quinoline ring system. youtube.com The initiation of such reactions often requires an external energy source, such as UV light or heat, to generate radical species from a suitable initiator. orgoreview.com
Initiation:
The process is typically initiated by the homolytic cleavage of a radical initiator, such as a halogen molecule (e.g., Cl₂) or N-bromosuccinimide (NBS), to produce radical species. orgoreview.compearson.com For instance, under UV light or heat, a chlorine molecule can undergo homolytic fission to yield two chlorine radicals. chemistrysteps.comgauthmath.com
Propagation:
Once formed, the initiator radical can abstract a hydrogen atom from the chloromethyl group of this compound. This abstraction is favored at the benzylic position due to the formation of a resonance-stabilized benzylic radical. orgoreview.compearson.com The stability of this radical is enhanced by the delocalization of the unpaired electron over the quinoline ring system. youtube.com
This newly formed quinolinyl-methyl radical can then react with another molecule of the halogenating agent (e.g., Cl₂) to yield a di-halogenated product and a new chlorine radical, which continues the chain reaction. orgoreview.comyoutube.com
Termination:
The radical chain reaction is terminated when two radical species combine to form a stable, non-radical product. orgoreview.com This can occur through various combinations of the radicals present in the reaction mixture.
The relative rates of chlorination at different positions on a molecule are influenced by the stability of the radical formed. Tertiary radicals are more stable than secondary, which are in turn more stable than primary radicals. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the benzylic radical formed is highly stabilized by resonance, making the chloromethyl group the most probable site of radical attack. youtube.compearson.com
Derivatization Strategies and Functionalization of the 3 Chloro 6 Chloromethyl Quinoline Scaffold
Systematic Derivatization Approaches for Accessing Diverse Quinoline (B57606) Libraries
The generation of diverse chemical libraries from a single scaffold is a cornerstone of modern drug discovery. The 3-chloro-6-(chloromethyl)quinoline core is exceptionally well-suited for this purpose due to its dual reactivity. Systematic derivatization can be approached by targeting either the chloromethyl arm or the quinoline nucleus.
The primary and most direct method for derivatization involves the nucleophilic substitution of the chloride on the C6-chloromethyl group. This benzylic chloride is highly reactive, allowing for facile reaction with a wide range of nucleophiles under mild conditions to create extensive libraries. For instance, reactions with primary or secondary amines yield secondary or tertiary amine derivatives, respectively. Similarly, thiols can be used to introduce thioether linkages, alcohols or phenols to form ethers, and sodium azide (B81097) to produce an azide derivative, which serves as a valuable intermediate for further reactions like click chemistry.
Derivatization of the quinoline core itself typically requires more sophisticated methods such as transition-metal-catalyzed cross-coupling or C-H activation. mdpi.comnih.gov These approaches allow for the introduction of new carbon-carbon or carbon-heteroatom bonds at specific positions of the quinoline ring, significantly expanding the structural diversity of the library. The electronic nature of the existing chloro-substituent at C3 influences the regioselectivity of these reactions. nih.gov
Table 1: Examples of Derivatization via Nucleophilic Substitution at the C6-Chloromethyl Position
| Nucleophile | Reagent Example | Resulting Functional Group |
| Amine | Piperidine | -CH₂-N(C₅H₁₀) |
| Thiol | Thiophenol | -CH₂-S-Ph |
| Alcohol | Methanol | -CH₂-OCH₃ |
| Azide | Sodium Azide | -CH₂-N₃ |
| Carboxylate | Sodium Acetate | -CH₂-O-C(O)CH₃ |
Synthesis of Hybrid and Conjugate Molecules Incorporating the this compound Moiety
Molecular hybridization, the strategy of covalently linking two or more pharmacophores, is a powerful tool for developing new therapeutic agents with potentially improved or novel activities. The this compound moiety is an excellent building block for creating such hybrids due to the high reactivity of its chloromethyl group.
This group acts as an electrophilic handle, enabling it to be readily conjugated with a nucleophilic partner, such as an amine, thiol, or hydroxyl group present on another bioactive molecule. For example, a well-established pharmacophore like a sulfonamide containing a free amino group can be directly alkylated by the chloromethylquinoline to form a stable conjugate. nih.gov This approach has been successfully employed to create quinoline-sulfonamide molecular hybrids. nih.gov
Furthermore, the chloromethyl group can be converted into other functionalities to enable different conjugation strategies. For instance, substitution with sodium azide yields a 6-(azidomethyl) derivative. This azide intermediate is a perfect substrate for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions (Click Chemistry), allowing for the efficient and specific conjugation to molecules containing an alkyne handle. This method provides a robust pathway to complex hybrid structures that might be inaccessible through direct nucleophilic substitution.
Regioselective Functionalization of the Quinoline Core and its Chloromethyl Arm
Regioselectivity is critical for controlling the structure and, consequently, the function of the final molecule. The this compound scaffold offers two distinct regions for functionalization, and reactions can be directed to either the chloromethyl arm or a specific position on the quinoline core.
Functionalization of the chloromethyl arm is inherently regioselective. Nucleophilic attack occurs exclusively at the methylene (B1212753) carbon, displacing the chloride and leaving the quinoline nucleus untouched.
Regioselective functionalization of the quinoline core is more complex and is a significant area of research. nih.gov The development of transition-metal-catalyzed C-H activation has provided powerful tools for this purpose. mdpi.com A common and effective strategy involves the temporary conversion of the quinoline to its N-oxide. researchgate.netresearchgate.net The N-oxide group acts as a directing group, facilitating the regioselective functionalization at the C2 or C8 positions. mdpi.comresearchgate.net For the this compound scaffold, this N-oxide directed strategy could enable the introduction of alkyl or aryl groups specifically at the C8 position, a modification that would be difficult to achieve otherwise. researchgate.net The choice of catalyst and reaction conditions is paramount in controlling which position is functionalized. nih.gov
Application of Catalytic Methodologies in Functionalization Processes
Modern catalytic methods are indispensable for the efficient and selective functionalization of heterocyclic scaffolds like quinoline. nih.gov Transition metals such as palladium, rhodium, and copper are at the forefront of these methodologies, enabling a wide range of transformations. mdpi.comresearchgate.netresearchgate.net
Rhodium-catalyzed reactions, for example, have been reported for the C-8 alkylation of quinoline N-oxides using olefins as the alkyl source. researchgate.net This method utilizes the N-oxide as a traceless directing group, which can be removed after the desired functionalization is achieved. Palladium catalysis is widely used for C-H arylation, allowing the introduction of various aryl groups onto the quinoline ring. mdpi.commdpi.com These reactions often require a directing group and an oxidant to regenerate the active catalyst. Copper catalysts have also been employed for reactions such as the C2-carbamoylation of quinoline N-oxides. researchgate.net
The application of these catalytic systems to this compound would allow for precise modifications to the core structure, creating complex derivatives. The existing substituents would play a role in the reactivity and selectivity of these transformations.
Table 2: Catalytic Methodologies for Quinoline Functionalization
| Catalyst System | Reaction Type | Typical Position | Key Feature |
| [RhCp*Cl₂]₂ | C-H Alkylation | C8 | Requires quinoline N-oxide as a directing group. researchgate.net |
| Pd(OAc)₂ / Ligand | C-H Arylation | C2 or C8 | Often requires a directing group and an oxidant. mdpi.commdpi.com |
| CuBr | C-H Carbamoylation | C2 | Couples quinoline N-oxides with hydrazinecarboxamides. researchgate.net |
Post-Synthetic Modification of Introduced Functional Groups
Post-synthetic modification (PSM) involves the chemical transformation of functional groups that have already been installed on the scaffold. rsc.org This strategy adds another layer of diversification, allowing for the fine-tuning of properties and the introduction of functionalities that are not compatible with the initial derivatization conditions.
Starting from a derivative of this compound, a variety of transformations can be envisioned.
From an Azide: A 6-(azidomethyl) derivative, synthesized as described in section 4.2, can be reduced to a 6-(aminomethyl)quinoline. This primary amine can then undergo a host of subsequent reactions, such as acylation to form amides, reductive amination to form secondary amines, or diazotization.
From an Ester: If a C-H functionalization reaction was used to introduce a carboxylate ester group onto the quinoline ring, this ester could be hydrolyzed to the corresponding carboxylic acid. The carboxylic acid is a versatile handle for forming amides via coupling with amines or for other transformations.
From a Nitro-Aryl Group: If a C-H arylation introduced a nitro-substituted aryl ring, the nitro group can be selectively reduced to an aniline (B41778) derivative. This new amino group can then be used as a point for further conjugation or modification.
These PSM strategies significantly amplify the chemical space accessible from the this compound scaffold, enabling the creation of highly complex and functionally optimized molecules.
Computational and Theoretical Investigations of 3 Chloro 6 Chloromethyl Quinoline Reactivity
Quantum Chemical Studies (e.g., Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2))
Quantum chemical studies are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity. Methods like Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP) are cornerstones of these investigations.
Density Functional Theory (DFT) has become a popular method for studying the geometric and electronic properties of molecules. nih.gov For quinoline (B57606) derivatives, DFT calculations can be employed to determine optimized molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and the ability of the molecule to undergo charge transfer. nih.gov Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide further details on intramolecular bonding, charge distribution, and delocalization of electron density. nih.gov
Møller-Plesset Perturbation Theory (MP) is a post-Hartree-Fock method used to account for electron correlation. smu.edu Second-order Møller-Plesset theory (MP2) is widely used due to its balance of computational cost and accuracy, especially for systems where conventional DFT might not adequately describe certain interactions. escholarship.org While MP2 can sometimes overestimate dispersion interactions, modifications and scaling techniques, such as spin-component-scaled MP2 (SCS-MP2) or regularized MP2, have been developed to improve its accuracy for noncovalent interactions. escholarship.orgarxiv.org Third-order Møller-Plesset perturbation theory (MP3) can offer even greater accuracy, and recent developments have focused on making it a more robust and generally applicable method. arxiv.orgnih.gov For 3-chloro-6-(chloromethyl)quinoline, MP2 and MP3 calculations could provide a more accurate description of electron correlation effects, which are important for predicting reaction barriers and interaction energies.
| Computational Method | Key Applications for this compound |
| Density Functional Theory (DFT) | Optimized geometry, electronic properties (HOMO/LUMO), charge distribution, vibrational analysis. nih.govnih.gov |
| Møller-Plesset Perturbation Theory (MP2/MP3) | Calculation of electron correlation energy, improved accuracy for reaction energies and noncovalent interactions. smu.edunih.govarxiv.org |
Mechanistic Elucidation of Reactions through Computational Modeling
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the lowest energy reaction pathways. For this compound, which possesses two reactive chloromethyl and chloro substituents, computational modeling can help understand the sequence of bond-making and bond-breaking events in its various transformations.
For instance, in nucleophilic substitution reactions at the chloromethyl group, computational studies can model the approach of a nucleophile, the structure of the transition state, and the energy barrier for the reaction. Similarly, for reactions involving the chloro-substituted quinoline ring, such as palladium-catalyzed cross-coupling reactions, computational modeling can shed light on the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. This level of mechanistic detail is crucial for optimizing reaction conditions and predicting the feasibility of new synthetic routes.
Prediction of Reactivity, Regioselectivity, and Stereoselectivity Profiles
A significant challenge in organic synthesis is controlling the selectivity of reactions. Computational chemistry offers powerful tools for predicting the reactivity, regioselectivity, and stereoselectivity of reactions involving complex molecules like this compound. rsc.org
The presence of two different chloro-substituents and multiple sites for potential reaction on the quinoline ring system makes predicting the outcome of reactions challenging. Computational models can predict the most likely site of attack by a reagent by calculating properties such as atomic charges, frontier molecular orbital densities, and electrostatic potentials. For example, in electrophilic aromatic substitution reactions, the model can predict which position on the quinoline ring is most susceptible to attack. In reactions where multiple products can be formed, the relative energies of the transition states leading to each product can be calculated to predict the major product. This predictive capability can save significant time and resources in the laboratory by guiding the design of selective synthetic strategies. rsc.org
Conformational Analysis and Intermolecular Interactions (e.g., π-π stacking, C-H...π interactions)
The three-dimensional structure and intermolecular interactions of a molecule are critical to its physical properties and its interactions in biological systems. Computational methods can be used to perform a thorough conformational analysis of this compound to identify its most stable conformations.
Furthermore, the quinoline ring system is an aromatic moiety capable of engaging in non-covalent interactions such as π-π stacking and C-H...π interactions. researchgate.net These interactions are crucial in determining the crystal packing of the molecule and its binding to biological targets. nih.gov
π-π stacking: This involves the attractive, noncovalent interaction between aromatic rings. In the solid state, molecules of this compound could stack in parallel or offset arrangements, stabilized by these interactions. nih.govrsc.org Computational studies can quantify the strength of these interactions and determine the preferred stacking geometry.
Understanding these intermolecular forces is not only important for solid-state chemistry but also for rational drug design, where the binding of a ligand to a protein receptor is often governed by a network of such weak interactions.
Advanced Applications of 3 Chloro 6 Chloromethyl Quinoline in Organic Synthesis
Function as a Versatile Synthetic Intermediate in Multi-Step Syntheses
The structure of 3-Chloro-6-(chloromethyl)quinoline, featuring two reactive chloro-substituents at different positions on the quinoline (B57606) core, theoretically marks it as a highly versatile synthetic intermediate. The chlorine atom on the quinoline ring and the chloromethyl group at the 6-position can be selectively targeted in multi-step syntheses. For instance, the chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This could be a key step in the elaboration of more complex molecules. However, specific, documented multi-step syntheses commencing from this compound are not extensively reported in the available literature. The synthesis of related compounds, such as 6-(chloromethyl)quinoline (B1356097) from quinolin-6-yl-methanol using thionyl chloride, highlights the general synthetic accessibility of the chloromethylquinoline scaffold.
Role as a Key Precursor for the Elaboration of Complex Heterocyclic Scaffolds
Quinoline and its derivatives are fundamental building blocks in the synthesis of complex heterocyclic scaffolds, many of which are found in natural products and pharmaceutically active compounds. nih.gov The dual reactivity of this compound would, in principle, allow it to serve as a linchpin in the construction of novel polycyclic and heterocyclic systems. For example, the chloromethyl group could be used to annulate a new ring onto the quinoline system, while the chloro-group at the 3-position could be a handle for cross-coupling reactions to introduce further complexity. While syntheses of various heterocyclic compounds from other quinoline precursors, like 2-chloro-3-formylquinolines, are well-documented, specific examples detailing the use of this compound for this purpose are scarce. researchgate.netresearchgate.net The synthesis of the hexahydropyrrolo-[3,2-c]-quinoline core, the scaffold of martinelline alkaloids, from other quinoline precursors showcases the potential of quinoline derivatives in constructing intricate molecular architectures. nih.gov
Utility as a Building Block in the Construction of Advanced Organic Materials
The quinoline moiety is a known constituent in the design of advanced organic materials, including those with applications in electronics and materials science. bldpharm.combldpharm.com The rigid, aromatic structure of the quinoline core, combined with the potential for functionalization, makes it an attractive building block for polymers and metal-organic frameworks (MOFs). researchgate.net The two reactive sites in this compound could theoretically allow it to act as a cross-linking agent or as a difunctional monomer in polymerization reactions. This could lead to the formation of materials with unique thermal, optical, or electronic properties. Despite this potential, there is a lack of specific research in the available literature that demonstrates the use of this compound in the construction of such advanced organic materials.
Conclusion and Future Directions in 3 Chloro 6 Chloromethyl Quinoline Research
Synthesis and Transformation Overview and Achievements
3-Chloro-6-(chloromethyl)quinoline has established itself as a significant heterocyclic building block in organic synthesis. numberanalytics.com Its preparation often involves multistep sequences, typically starting from precursors like 6-methylquinoline, which undergo chlorination at the 3-position and subsequent chlorination of the methyl group. A notable method for a similar transformation involves treating the corresponding alcohol, quinolin-6-yl-methanol, with thionyl chloride (SOCl₂) to yield 6-(chloromethyl)quinoline (B1356097).
The primary achievement in the chemistry of this compound lies in the differential reactivity of its two chloro substituents. The chloromethyl group at the 6-position behaves as a reactive benzylic halide, readily undergoing nucleophilic substitution. This allows for the introduction of a wide array of functional groups. In contrast, the chlorine atom at the 3-position is less reactive towards traditional nucleophilic substitution but is amenable to transition metal-catalyzed cross-coupling reactions. benthamdirect.com This orthogonal reactivity is a key feature, enabling chemists to selectively modify the molecule at two distinct points, thereby facilitating the creation of diverse and complex quinoline (B57606) derivatives. The quinoline core itself is a privileged scaffold found in numerous pharmaceuticals and functional materials, making its derivatives highly valuable. orientjchem.orgnih.govrsc.org
Identification of Unexplored Reactivity and Synthetic Opportunities
Despite its utility, significant synthetic opportunities and areas of unexplored reactivity remain for this compound. A primary challenge is the development of catalytic systems that can achieve reverse or tunable selectivity between the two C-Cl bonds. While the chloromethyl group is typically more reactive, discovering methods to preferentially activate the C3-Cl bond for substitution or coupling reactions in the presence of the chloromethyl group would unlock new synthetic strategies.
Further unexplored avenues include:
C-H Functionalization: The quinoline ring possesses other C-H bonds that could be targets for direct functionalization. mdpi.comnih.gov Exploring metal-catalyzed C-H activation at positions C2, C4, C5, C7, or C8 would lead to novel polysubstituted quinolines that are otherwise difficult to access.
Asymmetric Catalysis: Developing enantioselective transformations involving either the C3 or C6 position could provide access to chiral quinoline derivatives, which are of high interest in medicinal chemistry.
Novel Cyclizations: Using the di-functional nature of the molecule to initiate novel cyclization reactions could lead to the formation of fused polycyclic heterocyclic systems, expanding the structural diversity derivable from this starting material. tandfonline.comtandfonline.com
Prospects for Developing Novel and Efficient Synthetic Methodologies
The future of synthesis involving this compound will likely focus on creating more efficient, sustainable, and atom-economical methodologies.
Key prospective areas include:
Flow Chemistry: Implementing flow synthesis for the preparation and transformation of this compound could offer enhanced safety, scalability, and precise control over reaction parameters, which is particularly important for potentially hazardous reactions.
Photoredox and Electrocatalysis: These modern synthetic tools operate under mild conditions and could enable new types of transformations that are not accessible through traditional thermal methods. They offer green alternatives for functionalizing the quinoline core. organic-chemistry.org
Polymer-Supported Catalysis: The use of recoverable and reusable polymer-supported catalysts, such as scandium catalysts, could streamline the synthesis of quinoline libraries by simplifying purification and reducing waste. acs.org
Multi-component Reactions: Designing one-pot, multi-component reactions that utilize this compound as a key component would significantly improve synthetic efficiency, allowing for the rapid assembly of complex molecules. tandfonline.com
Future Trajectories in Computational and Mechanistic Studies
Computational chemistry, particularly Density Functional Theory (DFT), is poised to play a crucial role in advancing the understanding and application of this compound. nih.govrsc.org
Future computational and mechanistic investigations should target:
Reactivity and Selectivity Prediction: DFT calculations can model reaction pathways and transition states to predict the regioselectivity of reactions. nih.gov This can help rationalize the observed reactivity difference between the C3-Cl and C6-CH₂Cl sites and guide the design of experiments to favor one over the other.
Mechanism Elucidation: Detailed mechanistic studies, combining experimental techniques with computational modeling, can uncover the intricate steps of catalytic cycles. rsc.orgacs.org This is essential for optimizing existing reactions and for the rational design of new, more efficient catalysts. For instance, understanding the role of additives and intermediates in rhodium-catalyzed reactions can lead to improved processes. researchgate.net
In Silico Drug Design: Computational tools can be used to design novel derivatives of this compound and predict their potential biological targets and pharmacokinetic properties, accelerating the drug discovery process. frontiersin.orgacs.org
Table 1: Potential Areas for Computational Investigation
| Research Area | Computational Method | Objective |
| Reaction Selectivity | Density Functional Theory (DFT) | Calculate activation energy barriers for nucleophilic attack at C3 vs. C6. |
| Catalyst Design | Molecular Docking & DFT | Model catalyst-substrate interactions to design catalysts for site-selective C-H functionalization. |
| Mechanism Pathway | Transition State Searching | Elucidate intermediates and pathways for novel photoredox-catalyzed transformations. |
| Property Prediction | QSAR, Molecular Dynamics | Predict the biological activity and ADMET properties of novel derivatives for virtual screening. |
Outlook for Broader Applications in Complex Molecule Synthesis
The distinctive bifunctional nature of this compound makes it an exceptionally valuable building block for constructing complex molecules. Its potential extends across multiple scientific disciplines.
Medicinal Chemistry: The quinoline scaffold is a cornerstone in drug discovery, with applications as anticancer, antimalarial, and antibacterial agents. nih.govrsc.orgontosight.ai The ability to introduce two different points of diversity onto this privileged structure allows for the creation of large chemical libraries for high-throughput screening, significantly aiding the search for new therapeutic agents. acs.org
Materials Science: Functionalized quinolines are used in the development of organic electronics, such as OLEDs, and as ligands in organometallic chemistry. numberanalytics.commdpi.com The specific substitution pattern of this compound provides a template for synthesizing tailored molecules with specific electronic and photophysical properties.
Agrochemicals: Quinoline derivatives have also found use in agriculture. The controlled, stepwise functionalization of this compound could lead to the discovery of new herbicides and pesticides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
